![molecular formula C33H60MnO6 B13720322 Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier MFCD00269825 is known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III). It is a coordination complex where manganese is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various chemical applications due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) typically involves the reaction of manganese(III) acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to manganese(II) complexes.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines or amines can be used under mild conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield manganese dioxide, while reduction can produce manganese(II) complexes. Substitution reactions result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and borylation reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique coordination properties.
Wirkmechanismus
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) involves its ability to coordinate with various substrates, facilitating different chemical reactions. The manganese center acts as a Lewis acid, activating substrates and enabling transformations. The pathways involved include electron transfer processes and coordination with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(acetylacetonato)manganese(III)
- Tris(dipivaloylmethanato)manganese(III)
- Tris(benzoylacetonato)manganese(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is unique due to its bulky ligands, which provide steric protection to the manganese center, enhancing its stability and reactivity. This makes it particularly useful in catalytic applications where stability under reaction conditions is crucial.
Eigenschaften
Molekularformel |
C33H60MnO6 |
|---|---|
Molekulargewicht |
607.8 g/mol |
IUPAC-Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI-Schlüssel |
JFJXUVXSIUJJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


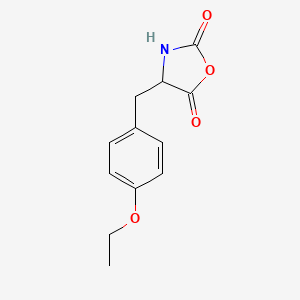
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)
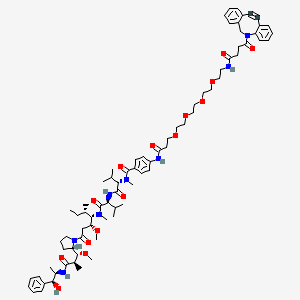
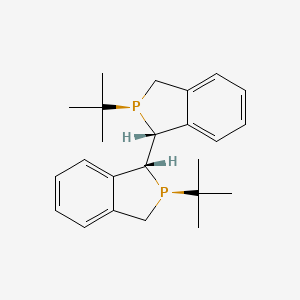
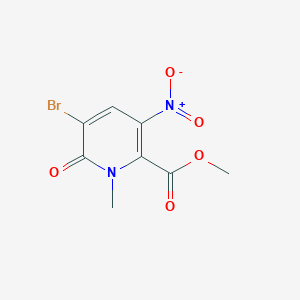
![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
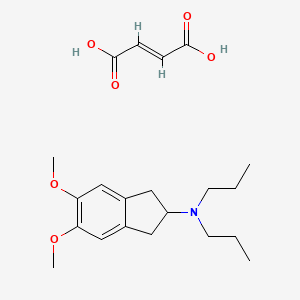
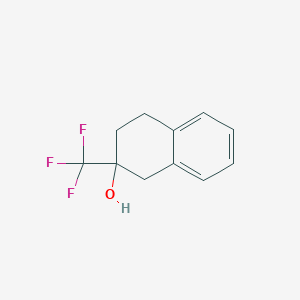
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
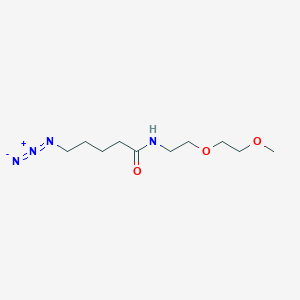
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
